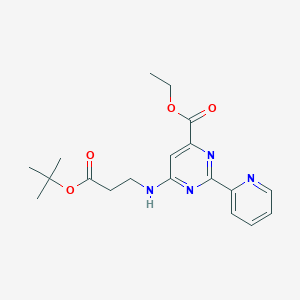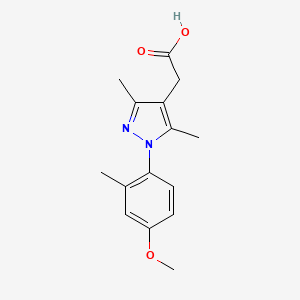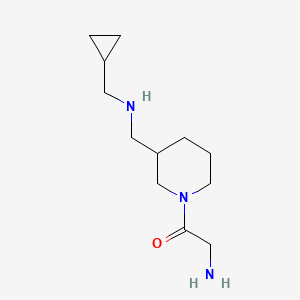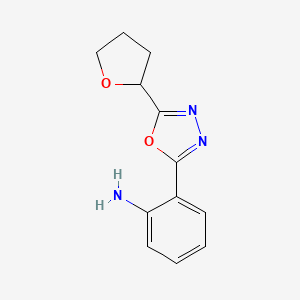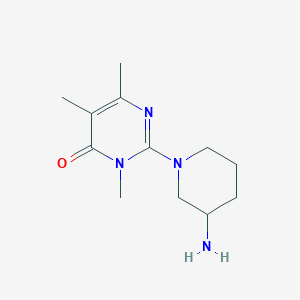
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylsulfonyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
准备方法
The synthesis of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Phenylsulfonyl Group: The tetrahydropyridine intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding sites on receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of a tetrahydropyridine ring. It exhibits different reactivity and biological activity due to the structural differences.
1-(Phenylsulfonyl)indole: Featuring an indole ring, this compound has applications in medicinal chemistry but differs in its interaction with biological targets compared to the tetrahydropyridine derivative.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2,(H,14,15) |
InChI 键 |
VZJXBSNLWFQPQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





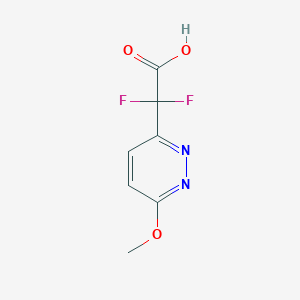
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
